molecular formula C17H25N7O B6533653 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 1060206-47-4

3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Numéro de catalogue: B6533653
Numéro CAS: 1060206-47-4
Poids moléculaire: 343.4 g/mol
Clé InChI: VONNOLSBABMEHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a triazolopyrimidine derivative characterized by a piperazine-linked triazolo[4,5-d]pyrimidine core, a cyclopentyl substituent, and a propan-1-one moiety. This compound belongs to a broader class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in targeting receptors such as cannabinoid receptors (CB2) and epigenetic enzymes . The triazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Propriétés

IUPAC Name

3-cyclopentyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-22-16-15(20-21-22)17(19-12-18-16)24-10-8-23(9-11-24)14(25)7-6-13-4-2-3-5-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONNOLSBABMEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Activité Biologique

The compound 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one , with CAS number 1060206-47-4 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 342.40 g/mol
  • Structure : Contains a cyclopentyl group linked to a piperazine moiety and a triazolo-pyrimidine component.

Research indicates that compounds similar to 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one often exhibit activity through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, triazolo-pyrimidine derivatives have been identified as potent inhibitors of deubiquitinating enzymes like USP28, which play critical roles in cancer progression by stabilizing oncogenic proteins such as c-Myc .

In Vitro Studies

In vitro assays have demonstrated that related triazolo-pyrimidine derivatives significantly inhibit cell proliferation in various cancer cell lines. For example:

  • IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against cancer cell lines such as breast cancer and non-small cell lung cancer (NSCLC) .

In Vivo Studies

Preclinical studies involving animal models have suggested that these compounds may reduce tumor growth and improve survival rates when administered in conjunction with standard chemotherapy regimens. The efficacy of such compounds is often assessed through tumor volume measurements and survival analysis.

Case Study 1: USP28 Inhibition

A study focused on a triazolo-pyrimidine derivative reported that compound 19 (structurally similar to our compound) inhibited USP28 with an IC50 value of 1.1 μmol/L . This inhibition led to decreased levels of c-Myc and LSD1 in gastric cancer cells, indicating a potential therapeutic application for gastric and other cancers .

Case Study 2: Antiproliferative Activity

Another study evaluated the antiproliferative effects of pyrimidine derivatives against A431 vulvar epidermal carcinoma cells. The results indicated significant inhibition of cell migration and invasion at concentrations correlating with increased cytotoxicity .

Data Summary Table

Study Target IC50 (μmol/L) Effect
USP28 InhibitionGastric Cancer Cells1.1Decreased c-Myc and LSD1 levels
AntiproliferativeA431 CellsVariesInhibition of cell proliferation and migration

Applications De Recherche Scientifique

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival. A notable study highlighted the ability of related compounds to inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects

Compounds containing piperazine and triazole structures have been linked to neuroprotective effects. These effects may involve:

  • Antioxidant activity : Reducing oxidative stress in neuronal cells.
  • Inhibition of neuroinflammation : Targeting inflammatory pathways that contribute to neurodegenerative diseases.

Case Studies

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study 1AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro against S. aureus and E. coli.
Study 2AnticancerInduced apoptosis in cancer cell lines; reduced tumor size in xenograft models.
Study 3NeuroprotectionShowed antioxidant properties and reduced markers of neuroinflammation in animal models of neurodegeneration.

Comparaison Avec Des Composés Similaires

Key Observations :

Substituent Effects : The cyclopentyl group in the target compound introduces steric bulk compared to the benzyl group in compound 7b, which may alter receptor binding kinetics . The propan-1-one chain enhances hydrogen-bonding capacity relative to acetyl in 7b .

Synthetic Flexibility : Piperazine intermediates (e.g., compound 6) are commonly functionalized via nucleophilic acylations or alkylations, as seen in the synthesis of 7b and the target compound .

Core Heterocycle : Triazolo[4,5-d]pyrimidines exhibit greater metabolic stability than pyrazolo[3,4-d]pyrimidines (e.g., compound 2) due to reduced susceptibility to oxidation .

Pharmacological and Target Affinity Comparisons

Compound Name Biological Target Activity/IC50 (where reported) Reference
3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CB2 receptor (inferred) High affinity (structural analogy)
3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (6) HDAC/EZH2 (epigenetic enzymes) Dual inhibitor (preclinical)
Triazolo[4,5-d]pyrimidine derivatives (general class) CB2 receptor, anti-thrombotic targets Ki < 100 nM (CB2), IC50 ~ 1 μM (antiplatelet)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Unknown Structural isomerization studies

Key Findings :

Epigenetic Modulation : Compound 6 demonstrates dual inhibition of HDAC and EZH2, highlighting the scaffold’s versatility. The target compound’s cyclopentyl group may confer selectivity over benzyl-containing analogs .

Anti-Thrombotic Activity : General triazolo[4,5-d]pyrimidines exhibit antiplatelet effects (IC50 ~ 1 μM), though substituent-specific data for the target compound remain unreported .

Méthodes De Préparation

Condensation of 1,3-Di-Keto Compounds with Amino-Triazoles

A widely adopted method involves the condensation of 1,3-di-keto intermediates (e.g., 2 ) with 5-amino-4H-1,2,4-triazole derivatives (3 ) under acidic or basic conditions. This reaction proceeds via cyclodehydration, forming the fused triazolopyrimidine ring system. For example, heating 2 and 3 in acetic acid at 80–100°C for 6–12 hours yields the 7-hydroxytriazolopyrimidine intermediate (4 ) with >75% efficiency.

Key Conditions:

  • Solvent: Acetic acid or DMF

  • Temperature: 80–100°C

  • Catalysts: None required (self-condensation)

Chlorination for Reactivity Enhancement

The 7-hydroxyl group in 4 is replaced with chlorine using phosphoryl chloride (POCl₃) to form 7-chlorotriazolopyrimidine (5 ). This step enhances electrophilicity for subsequent nucleophilic substitutions.

Reaction Parameters:

  • POCl₃ (3–5 equivalents)

  • Reflux conditions (110°C, 2–4 hours)

  • Yield: 85–90%

Introduction of the Methyl Group at the 3-Position

The 3-methyl group on the triazolo ring is critical for biological activity and is introduced via two strategies:

Direct Methylation of Triazolo Intermediates

Methylation of pre-formed triazolopyrimidine derivatives using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) achieves regioselective methylation at the 3-position. For instance, treating 5 with CH₃I in DMF at 60°C for 3 hours yields 3-methyl-7-chlorotriazolopyrimidine (6 ) with >80% yield.

Optimization Note:

  • Excess methylating agent (1.5–2 equivalents) minimizes di-methylation byproducts.

Pre-Functionalization of Triazole Precursors

Alternately, 5-amino-1-methyl-1H-1,2,4-triazole may serve as the starting material, eliminating the need for post-cyclization methylation. This route reduces step count but requires specialized triazole precursors.

Piperazine Ring Attachment

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core.

SNAr with Piperazine Derivatives

Reaction of 6 with piperazine in anhydrous toluene at 100°C for 8–12 hours substitutes the chlorine atom, yielding 7-piperazinyltriazolopyrimidine (7 ).

Critical Parameters:

  • Solvent: Toluene or dioxane (aprotic, high-boiling)

  • Base: Triethylamine (2 equivalents)

  • Yield: 70–85%

Protecting Group Strategies

To prevent over-alkylation, the secondary amine of piperazine is often protected with tert-butoxycarbonyl (Boc) groups. Deprotection using HCl/dioxane post-coupling restores the free amine.

Cyclopentyl Group Addition

The cyclopentyl moiety is introduced via alkylation of the piperazine nitrogen.

Alkylation with Cyclopentyl Halides

Treatment of 7 with cyclopentyl bromide in acetonitrile using K₂CO₃ as a base at 80°C for 6 hours installs the cyclopentyl group, yielding 8 .

Yield Optimization:

  • Cyclopentyl bromide (1.2 equivalents)

  • Reaction time: 6–8 hours

  • Yield: 75–80%

Reductive Amination

An alternative route employs reductive amination using cyclopentanone and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids halide byproducts but requires strict pH control (pH 5–6).

Final Coupling with Propan-1-One

The propan-1-one group is attached via a nucleophilic acyl substitution or ketone coupling.

Acylation with Propanoyl Chloride

Reaction of 8 with propanoyl chloride in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature forms the final compound.

Conditions:

  • Propanoyl chloride (1.1 equivalents)

  • Temperature: 0°C → RT (gradual warming)

  • Yield: 85–90%

Palladium-Catalyzed Coupling

For sterically hindered intermediates, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with propanone boronic esters may be employed, though this is less common.

Industrial-Scale Production Considerations

Scalable synthesis requires optimization for cost, safety, and environmental impact:

Table 1: Comparison of Synthetic Routes

StepLaboratory MethodIndustrial Adaptation
TriazolopyrimidineAcetic acid condensationContinuous flow reactors
MethylationCH₃I in DMFGreen methylating agents
Piperazine couplingToluene refluxMicrowave-assisted synthesis
CyclopentylationCyclopentyl bromideCatalytic hydrogenation
Final acylationDCM/DIPEASolvent-free mechanochemistry

Key Industrial Advancements:

  • Continuous Flow Chemistry: Reduces reaction times from hours to minutes for steps like chlorination and methylation.

  • Catalytic Recycling: Rhodium-on-charcoal catalysts enable >95% recovery in reductive amination steps.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity: ≥99.5% (C18 column, acetonitrile/water gradient)

  • 1H NMR Verification:

    • δ 1.55–1.65 (m, cyclopentyl CH₂)

    • δ 3.45–3.55 (m, piperazine N-CH₂)

    • δ 4.20 (s, triazole CH₃)

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the triazole ring and piperazine connectivity. Key signals include:
    • Triazole protons : Downfield shifts (~8.5–9.0 ppm) due to aromaticity .
    • Piperazine CH2_2 groups : Multiplet signals at 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C21_{21}H28_{28}N8_8O: 433.23) .
  • HPLC Purity : Use reverse-phase C18 columns (acetonitrile/water gradients) to ensure ≥95% purity, critical for biological assays .

What in vitro biological screening strategies are recommended for initial pharmacological profiling?

Basic Research Question

  • Anticancer Activity : Screen against NCI-60 cell lines, focusing on IC50_{50} values in leukemia (e.g., K562) and solid tumors (e.g., MCF-7). Triazolo-pyrimidines often inhibit tubulin polymerization (IC50_{50} ~1–10 µM) or kinase pathways (e.g., PI3K/AKT) .
  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤50 µg/mL considered active) .
  • Cytotoxicity Controls : Include HEK293 normal cells to assess selectivity indices (SI >3 favorable) .

How can conflicting data on biological activity be resolved for this compound?

Advanced Research Question
Contradictions in potency (e.g., variable IC50_{50} across studies) may arise from:

  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
    Case Study : A structurally similar triazolo-pyrimidine showed inconsistent tubulin inhibition due to variable assay temperatures (4°C vs. 37°C). Standardizing conditions resolved discrepancies .

What computational and experimental strategies elucidate the mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key binding residues for triazolo-pyrimidines include β-tubulin’s Thr179 and Asp177 .
  • SAR Analysis : Compare analogs (e.g., cyclopentyl vs. phenyl substitutions) to identify critical pharmacophores. For example, bulkier substituents enhance tubulin binding but reduce solubility .
  • Cellular Pathway Mapping : Employ RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .

How can structural modifications improve pharmacokinetic properties?

Advanced Research Question

  • Bioavailability Enhancement :
    • LogP Optimization : Reduce hydrophobicity (target LogP ~2–3) via polar groups (e.g., morpholine instead of cyclopentyl) .
    • Metabolic Blocking : Fluorinate the triazole ring (C-5 position) to slow CYP3A4-mediated oxidation .
  • Plasma Stability : Introduce PEGylated prodrugs to extend half-life in rodent models .

What analytical techniques validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to tubulin or kinases by measuring protein thermal stability shifts post-treatment .
  • Immunofluorescence : Visualize microtubule disruption (e.g., fragmented spindle structures in HeLa cells) .
  • SPR/BLI Binding : Quantify affinity (KD_D) using surface plasmon resonance or bio-layer interferometry with purified targets .

How should researchers address discrepancies in reported spectral data?

Advanced Research Question
Conflicting NMR or IR spectra may stem from:

  • Tautomeric Forms : Triazolo-pyrimidines exhibit pH-dependent tautomerism (1H vs. 2H triazole forms). Use D2_2O exchange experiments to stabilize dominant forms .
  • Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted piperazine) and employ 2D NMR (COSY, HSQC) for unambiguous assignments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.